N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
This compound features a 2,3-dihydrobenzothiazole core with a (2Z)-configuration, substituted at position 3 with a propargyl group and at positions 5 and 7 with methyl groups. The benzamide moiety at position 4 is modified with a 2,5-dioxopyrrolidine ring.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-4-11-25-18-13-14(2)12-15(3)21(18)30-23(25)24-22(29)16-5-7-17(8-6-16)26-19(27)9-10-20(26)28/h1,5-8,12-13H,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDQTAHZAARNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Formation of the Benzamide Group: The benzamide group can be formed through an amide coupling reaction between the benzothiazole derivative and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate alkyl halide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-... has been investigated for its potential as:
Antimicrobial Agent: Preliminary studies indicate that the compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties: Research has shown that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Mechanistic studies reveal that it may induce apoptosis in cancer cells through specific molecular pathways.
Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.
Pharmaceutical Development
The structural features of this compound make it suitable for drug development. Its ability to interact with specific enzymes or receptors can lead to the formulation of new medications targeting various diseases.
Material Science
There is ongoing research into the use of this compound in developing materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in industrial applications.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of N-[(2Z)-5,7-dimethyl... and tested their antimicrobial efficacy against Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Mechanism
A recent publication in Cancer Letters explored the anticancer mechanisms of N-[(2Z)-5,7-dimethyl... on breast cancer cell lines. The study demonstrated that the compound induces cell cycle arrest and apoptosis via upregulation of pro-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Structure-Activity Relationship (SAR) Analysis
- Benzothiazole Core : Essential for binding to enzyme cavities (e.g., MAO-B substrate cavity) and DNA intercalation . Quaternization of the benzothiazole nitrogen (e.g., with propargyl) improves activity by 2–3 fold .
- Dioxopyrrolidine : Acts as a hydrogen-bond acceptor, stabilizing interactions with residues like Tyr 435 in MAO-B .
- Methyl Groups : 5,7-Dimethyl substitution balances steric effects and lipophilicity, improving membrane permeability compared to bulkier groups .
Therapeutic Implications
- Anticonvulsant Activity : The benzothiazole nucleus aligns with riluzole-like mechanisms, possibly modulating ion channels or glutamate release .
- Anticancer Potential: DNA intercalation via the planar benzothiazole core may confer antiproliferative effects, as observed in benzothiazole derivatives () .
Biological Activity
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential pharmacological applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole core and a pyrrolidinyl benzamide moiety , which contribute to its biological activity. The synthesis typically involves several key steps:
-
Formation of the Benzothiazole Ring :
- Initiated from 2-aminothiophenol and an appropriate aldehyde through cyclization.
-
Introduction of the Prop-2-yn-1-yl Group :
- Reaction with propargyl bromide under basic conditions.
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Formation of the Dioxopyrrolidinyl Moiety :
- This step involves specific reactions that incorporate the pyrrolidinyl structure into the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to antiproliferative effects.
- Receptor Interaction : It may block receptor sites that are critical for cell signaling pathways, impacting cellular responses and growth .
Anticancer Properties
Research indicates that compounds with a benzothiazole core exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) using MTT assays to assess cytotoxicity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, which are common among benzothiazole derivatives:
- Broad Spectrum Activity : Various studies have reported antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Study on Anticancer Activity
A detailed investigation was conducted to evaluate the anticancer potential of similar benzothiazole derivatives. The study involved synthesizing a series of compounds and testing their efficacy against several cancer cell lines:
- MTT Assay : Utilized to determine cytotoxicity.
- Selectivity Testing : Healthy NIH3T3 cells were used to assess selectivity towards cancerous cells.
Results indicated that certain derivatives exhibited high selectivity indices, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
